Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)
Overview
Description
Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is a synthetic organic compound known for its unique structure and versatile applications. It is characterized by the presence of two phthalimide groups attached to a heptane backbone through dimethylpropylammonium linkages. This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) typically involves a multi-step process:
Formation of Phthalimide Derivatives: The initial step involves the preparation of phthalimide derivatives through the reaction of phthalic anhydride with primary amines.
Alkylation: The phthalimide derivatives are then alkylated using appropriate alkyl halides to introduce the dimethylpropylammonium groups.
Coupling Reaction: The final step involves coupling the alkylated phthalimide derivatives with a heptane backbone under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects.
Comparison with Similar Compounds
- Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium)
- Hexane-1,6-bis(dimethyl-3’-phthalimidopropylammonium)
- Octane-1,8-bis(dimethyl-3’-phthalimidopropylammonium)
Comparison:
- Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is unique due to its heptane backbone, which provides optimal spacing for the phthalimide groups, enhancing its reactivity and stability.
- Hexane-1,6-bis(dimethyl-3’-phthalimidopropylammonium) has a shorter backbone, which may affect its reactivity and interaction with molecular targets.
- Octane-1,8-bis(dimethyl-3’-phthalimidopropylammonium) has a longer backbone, potentially leading to different spatial arrangements and reactivity.
This detailed article provides a comprehensive overview of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSALRKZRWVYPFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N4O4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945335 | |
Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22664-47-7 | |
Record name | Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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